Trichloro(2-phenylpropyl)silane
CAS No.: 13617-25-9
Cat. No.: VC20983309
Molecular Formula: C9H11Cl3Si
Molecular Weight: 253.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13617-25-9 |
|---|---|
| Molecular Formula | C9H11Cl3Si |
| Molecular Weight | 253.6 g/mol |
| IUPAC Name | trichloro(2-phenylpropyl)silane |
| Standard InChI | InChI=1S/C9H11Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
| Standard InChI Key | FROGNSXOSFZCJV-UHFFFAOYSA-N |
| SMILES | CC(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1 |
| Canonical SMILES | CC(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Information
Trichloro(2-phenylpropyl)silane is an organosilicon compound characterized by a silicon atom bonded to three chlorine atoms and a 2-phenylpropyl organic group. The compound's core identity parameters are summarized in Table 1.
Table 1: Chemical Identity of Trichloro(2-phenylpropyl)silane
| Parameter | Value |
|---|---|
| IUPAC Name | Trichloro(2-phenylpropyl)silane |
| CAS Registry Number | 13617-25-9 |
| Molecular Formula | C₉H₁₁Cl₃Si |
| Molecular Weight | 253.63 g/mol |
| InChI | InChI=1S/C9H11Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
| InChIKey | FROGNSXOSFZCJV-UHFFFAOYSA-N |
| Canonical SMILES | CC(CSi(Cl)Cl)C1=CC=CC=C1 |
The structural composition features a phenyl ring attached to a propyl chain with a methyl branch at the second carbon atom. The silicon atom, bonded to the terminal carbon of the propyl chain, carries three chlorine atoms that contribute to the compound's reactivity .
Physical and Chemical Properties
Trichloro(2-phenylpropyl)silane demonstrates properties characteristic of chlorosilanes, with specific attributes influenced by its phenylpropyl group. The compound exists as a colorless to pale yellow liquid at room temperature with notable reactivity toward nucleophiles.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State (25°C) | Colorless to pale yellow liquid |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 0 Ų |
| Number of Stereoisomers | 1 (potential for chirality at C2 position) |
The compound's reactivity is primarily dictated by the silicon-chlorine bonds, which are highly susceptible to hydrolysis. In the presence of water or moisture, these bonds readily cleave to form silanols and hydrochloric acid, a reaction characteristic of chlorosilanes .
Structural Comparison with Related Compounds
Trichloro(2-phenylpropyl)silane belongs to a broader family of organotrichlorosilanes. Comparing its structure with similar compounds provides insights into structure-property relationships within this chemical class.
Table 3: Comparison with Related Trichlorosilane Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Trichloro(2-phenylpropyl)silane | C₉H₁₁Cl₃Si | 253.63 | 2-phenylpropyl group |
| Trichloro(3-phenylpropyl)silane | C₉H₁₁Cl₃Si | 253.63 | 3-phenylpropyl group (linear chain) |
| Trichloro(phenyl)silane | C₆H₅Cl₃Si | 211.55 | Direct phenyl attachment to silicon |
| Trichloro(2-methyl-2-phenylpropyl)silane | C₁₀H₁₃Cl₃Si | 267.60 | Additional methyl group |
| Trichloro-2-propenylsilane | C₃H₅Cl₃Si | 175.52 | Allylic structure without phenyl group |
This comparison demonstrates how subtle variations in the carbon chain structure and substitution pattern can affect the physical and chemical properties of these compounds. The specific positioning of the phenyl group in Trichloro(2-phenylpropyl)silane differentiates it from its isomer Trichloro(3-phenylpropyl)silane, potentially affecting its reactivity patterns .
Synthesis Methods
Several synthetic routes can be employed to prepare Trichloro(2-phenylpropyl)silane, with the most common methods involving hydrosilylation reactions and salt elimination processes.
Hydrosilylation of Alkenes
One of the primary methods for synthesizing Trichloro(2-phenylpropyl)silane involves the hydrosilylation of allylbenzene derivatives using trichlorosilane in the presence of appropriate catalysts. This regioselective reaction can be catalyzed by platinum complexes such as H₂PtCl₆ in combination with triphenylphosphine .
The general reaction can be represented as:
CH₃CH(C₆H₅)CH=CH₂ + HSiCl₃ → CH₃CH(C₆H₅)CH₂CH₂SiCl₃
This method achieves regioselective addition of the trichlorosilyl group to the terminal carbon of the double bond, forming the desired product .
Grignard Reactions
Another synthetic approach involves the reaction of 2-phenylpropylmagnesium halides with silicon tetrachloride. This reaction proceeds through the following general pathway:
CH₃CH(C₆H₅)CH₂MgX + SiCl₄ → CH₃CH(C₆H₅)CH₂SiCl₃ + MgXCl
This method requires careful control of reaction conditions to prevent multiple substitutions at the silicon center, which would lead to decreased yields of the desired trichlorosilane product .
Applications
Trichloro(2-phenylpropyl)silane serves various functions in materials science and organic synthesis due to its reactive trichlorosilane moiety combined with the structural features of the phenylpropyl group.
Surface Modification
The compound can be employed as a surface modification agent for various materials, including:
-
Silica surfaces, where it can form covalent bonds through silanization reactions
-
Glass substrates, improving hydrophobicity and other surface properties
-
Metal oxide surfaces, providing organic functionality for further derivatization
The reactive silicon-chlorine bonds allow for attachment to hydroxyl-bearing surfaces, while the phenylpropyl group provides hydrophobicity and altered surface energetics .
Polymer Chemistry
In polymer science, Trichloro(2-phenylpropyl)silane functions as:
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A precursor for silicone polymers with phenyl-substituted side chains
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A coupling agent for composite materials
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A monomer in the synthesis of specialized polysiloxanes
The presence of the phenyl group introduces thermal stability and altered mechanical properties to the resulting silicone materials .
Organic Synthesis
In organic synthesis, the compound serves as:
-
An intermediate in the preparation of more complex organosilicon compounds
-
A reagent for introducing silicon-containing functional groups
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A precursor for silyl protecting groups with specific steric properties
The reactive nature of the silicon-chlorine bonds allows for various transformations while the phenylpropyl group provides specific steric and electronic effects .
Chemical Reactivity
Trichloro(2-phenylpropyl)silane demonstrates reactivity patterns characteristic of chlorosilanes, with additional features derived from its organic substituent.
Hydrolysis Reactions
The silicon-chlorine bonds readily undergo hydrolysis in the presence of water or moisture, forming silanols that can condense to form siloxanes:
R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
n R-Si(OH)₃ → (R-SiO₁.₅)ₙ + 1.5n H₂O
This reactivity necessitates handling under anhydrous conditions to prevent undesired reactions .
Nucleophilic Substitution
Nucleophiles such as alcohols, amines, and thiols can substitute the chlorine atoms:
R-SiCl₃ + 3R'-OH → R-Si(OR')₃ + 3HCl
R-SiCl₃ + 3R'₂NH → R-Si(NR'₂)₃ + 3HCl
These reactions provide routes to various silane derivatives with modified properties and applications .
Interactions with Metal Surfaces
The compound can interact with metal oxide surfaces through reactions of the chlorosilane functionality with surface hydroxyl groups:
M-OH + R-SiCl₃ → M-O-SiCl₂-R + HCl
Such reactions are exploited in surface modification applications and coupling agent chemistry .
Research Applications and Recent Developments
Recent research involving Trichloro(2-phenylpropyl)silane focuses on several areas of materials science and chemical synthesis.
Surface Science
Studies have demonstrated the utility of Trichloro(2-phenylpropyl)silane in modifying surface properties of various substrates. The phenylpropyl group introduces hydrophobicity and specific surface energetics that can be advantageous in applications requiring controlled wettability or adhesion properties .
Siloxane Polymer Development
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